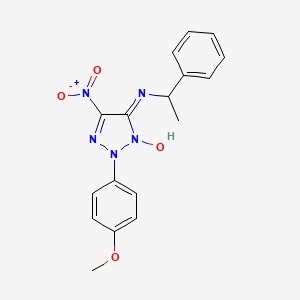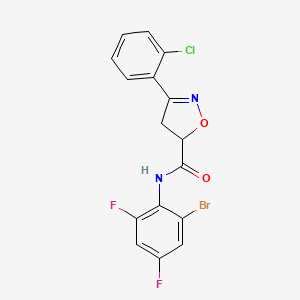
4-nitro-2-phenyl-5-(1-pyrrolidinyl)-2H-1,2,3-triazole 1-oxide
Vue d'ensemble
Description
4-nitro-2-phenyl-5-(1-pyrrolidinyl)-2H-1,2,3-triazole 1-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NPT, and it is a nitro-substituted triazole derivative.
Applications De Recherche Scientifique
NPT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, NPT has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, NPT has been used as a fungicide and insecticide due to its potent antifungal and insecticidal properties. In material science, NPT has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of NPT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, NPT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In fungi and bacteria, NPT is believed to inhibit the synthesis of cell walls and proteins, leading to cell death.
Biochemical and Physiological Effects:
NPT has been shown to exhibit various biochemical and physiological effects. In cancer cells, NPT has been shown to induce apoptosis, a process of programmed cell death. In fungi and bacteria, NPT has been shown to disrupt cell membrane integrity, leading to cell death. In addition, NPT has been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
NPT has several advantages for lab experiments, including its potent biological activities, ease of synthesis, and stability under various conditions. However, NPT also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations may require careful consideration when designing experiments involving NPT.
Orientations Futures
There are several future directions for research involving NPT. One potential direction is the development of NPT-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of novel NPT derivatives with improved biological activities and pharmacokinetic properties. Additionally, the use of NPT as a building block for the synthesis of functional materials may lead to the development of new technologies in various fields such as sensing and imaging.
Conclusion:
In conclusion, NPT is a chemical compound with significant potential applications in various fields such as medicine, agriculture, and material science. The synthesis method of NPT is a multistep process that requires careful control of reaction conditions to obtain high yields of NPT. NPT has been extensively studied for its potential biological activities, including anticancer, antifungal, and antibacterial activities. However, further research is needed to fully understand the mechanism of action of NPT and to develop novel NPT-based drugs and materials with improved properties.
Propriétés
IUPAC Name |
4-nitro-1-oxido-2-phenyl-5-pyrrolidin-1-yltriazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-16-12(14-8-4-5-9-14)11(17(19)20)13-15(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVFWSWPRWBZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=[N+](N(N=C2[N+](=O)[O-])C3=CC=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(acetylamino)phenyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B4197770.png)
![N-benzyl-1-[(4-chlorophenoxy)acetyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4197772.png)
![8-(2-bromo-4,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4197776.png)
![6-chloro-4-(3,4,5-trimethoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4197778.png)

![4-[(3-bromobenzyl)oxy]benzonitrile](/img/structure/B4197786.png)
![methyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B4197804.png)

![3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide](/img/structure/B4197815.png)
![1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4197819.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B4197828.png)
![methyl 2-[4-(benzylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4197844.png)
![N-allyl-5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4197856.png)
![2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4197859.png)